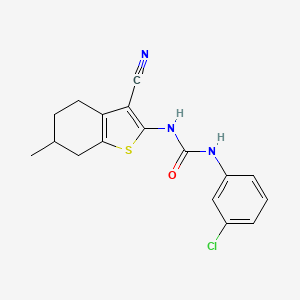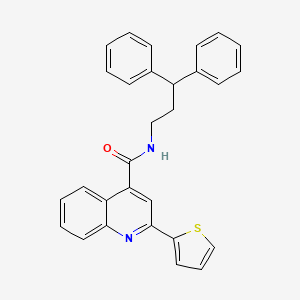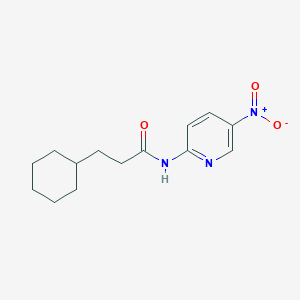![molecular formula C18H16N2O7 B10977952 Dimethyl 5-{[(4-nitrophenyl)acetyl]amino}benzene-1,3-dicarboxylate](/img/structure/B10977952.png)
Dimethyl 5-{[(4-nitrophenyl)acetyl]amino}benzene-1,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 5-{[(4-nitrophenyl)acetyl]amino}benzene-1,3-dicarboxylate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzene ring substituted with nitrophenyl, acetylamino, and dicarboxylate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-{[(4-nitrophenyl)acetyl]amino}benzene-1,3-dicarboxylate typically involves a multi-step process. One common method includes the following steps:
Acetylation: The addition of an acetyl group to the nitrophenyl compound.
Amidation: The formation of an amide bond between the acetylated nitrophenyl compound and an amine.
Esterification: The conversion of carboxylic acid groups to ester groups using methanol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and acetylation reactions, followed by continuous flow processes for amidation and esterification to ensure high yield and purity.
化学反応の分析
Types of Reactions
Dimethyl 5-{[(4-nitrophenyl)acetyl]amino}benzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The ester groups can be hydrolyzed to carboxylic acids.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: Conversion to nitrobenzene derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various substituents on the benzene ring.
科学的研究の応用
Dimethyl 5-{[(4-nitrophenyl)acetyl]amino}benzene-1,3-dicarboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Dimethyl 5-{[(4-nitrophenyl)acetyl]amino}benzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the acetylamino group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
Dimethyl 5-{[(4-nitrophenyl)acetyl]amino}isophthalate: Similar structure but different positioning of functional groups.
Dimethyl 5-{[(4-nitrophenyl)acetyl]amino}terephthalate: Another isomer with distinct properties.
Uniqueness
Dimethyl 5-{[(4-nitrophenyl)acetyl]amino}benzene-1,3-dicarboxylate is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity compared to its isomers and other related compounds.
特性
分子式 |
C18H16N2O7 |
|---|---|
分子量 |
372.3 g/mol |
IUPAC名 |
dimethyl 5-[[2-(4-nitrophenyl)acetyl]amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C18H16N2O7/c1-26-17(22)12-8-13(18(23)27-2)10-14(9-12)19-16(21)7-11-3-5-15(6-4-11)20(24)25/h3-6,8-10H,7H2,1-2H3,(H,19,21) |
InChIキー |
RJQDHOQZHBWQIM-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-methoxybenzyl)-4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B10977876.png)



![2-phenyl-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B10977900.png)

![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-1-methyl-1H-indole-3-carboxamide](/img/structure/B10977912.png)
![2-[(Cyclopentylcarbonyl)amino]-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10977914.png)
![Propan-2-yl 6-methyl-2-[(phenylcarbamoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10977915.png)
![2-Ethyl-N-[2-(2-ethylbutanamido)-5-methylphenyl]butanamide](/img/structure/B10977929.png)
![N-(2,3-dimethoxybenzyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B10977934.png)


![2-(2-Chloro-5-methylphenoxy)-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B10977958.png)